molecular formula C16H23N3O B2790619 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide CAS No. 1210231-05-2

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide

Cat. No.: B2790619
CAS No.: 1210231-05-2
M. Wt: 273.38
InChI Key: XVPZECMFWQDZRA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a dimethylpropyl chain, and a dimethylphenylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with chloroacetic acid to form 2-(3,5-dimethylphenylamino)acetic acid. This intermediate is then reacted with 1-cyano-1,2-dimethylpropyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the dimethylphenylamino moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide: shares similarities with other acetamide derivatives such as N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]propionamide and N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]butyramide.

Uniqueness

  • The unique combination of the cyano group and the dimethylphenylamino moiety in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. Its specific structure allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)16(5,10-17)19-15(20)9-18-14-7-12(3)6-13(4)8-14/h6-8,11,18H,9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZECMFWQDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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